1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one

Description

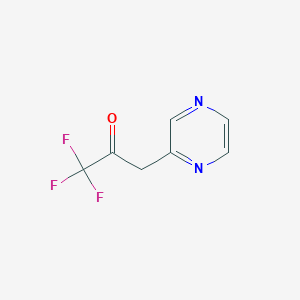

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one is a fluorinated ketone featuring a pyrazine heterocycle (a six-membered aromatic ring with two nitrogen atoms) at the 3-position of the propan-2-one backbone. The trifluoromethyl group at the 1-position enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1,1,1-trifluoro-3-pyrazin-2-ylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMPTFGSBMYHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of pyrazine with trifluoroacetone under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern of the aromatic ring significantly influences the compound’s electronic and steric properties:

- Pyrazine vs. Pyridine: Pyrazine’s two nitrogen atoms increase ring electronegativity compared to pyridine derivatives (e.g., 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one, SH-5908).

- Thienyl vs. Pyridyl : Thiophene-containing analogs (e.g., 1,1,1-Trifluoro-3-(2-thienyl)propan-2-one) introduce sulfur’s lone pairs, altering electronic distribution and enabling distinct reactivity in cross-coupling reactions .

- Alkyl/Aryl Substituents : Longer alkyl chains (e.g., octylsulfanyl in 1,1,1-Trifluoro-3-(octylsulfanyl)propan-2-one) increase lipophilicity, favoring membrane permeability in biological systems, whereas biphenyl derivatives (e.g., 1,1,1-Trifluoro-3-(4-phenylphenyl)propan-2-one) enhance aromatic stacking interactions .

Physical Properties

Key physical parameters of selected analogs are compared below:

Notes:

- The pyrazine analog’s molecular weight is lower than biphenyl derivatives but higher than pyridyl/thienyl analogs due to the nitrogen-rich ring.

- Melting points for pyridyl analogs range from 112–170°C ; the pyrazine derivative’s mp is expected to be higher due to stronger intermolecular hydrogen bonding.

Biological Activity

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances its lipophilicity, facilitating interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H6F3N

- SMILES : C1=CC=NC(=C1)CC(=O)C(F)(F)F

- InChIKey : FBFSOQRAFJFAAK-UHFFFAOYSA-N

The mechanism by which this compound exerts its biological effects is largely attributed to:

- Lipophilicity : The trifluoromethyl group allows for better membrane permeability, enhancing cellular uptake.

- Receptor Interaction : The pyrazine moiety can engage with various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antibacterial properties. For instance:

- A series of synthesized triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The minimum inhibitory concentrations (MICs) for some compounds were comparable to first-line antibiotics like ampicillin .

Antiviral Activity

Research into related compounds suggests potential antiviral applications. Fluorinated pyrazine derivatives have been explored for their ability to inhibit viral replication through interference with viral enzymes .

Antiparasitic Activity

Some studies have indicated that pyrazine derivatives may possess antiparasitic properties, particularly against protozoan parasites. The structural characteristics of these compounds may enhance their efficacy against such pathogens .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrazine derivatives, including this compound. The results showed that certain derivatives had MIC values as low as 16 µg/mL against E. coli, indicating strong antibacterial potential .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on fluorinated pyrazines, revealing that modifications to the trifluoromethyl group significantly impacted biological activity. Compounds with enhanced lipophilicity demonstrated improved interactions with bacterial membranes .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.